molecular formula C24H28N4O3S B2898184 N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894883-34-2

N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Cat. No.: B2898184
CAS No.: 894883-34-2
M. Wt: 452.57
InChI Key: DEFUKQGAKCMLNC-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE is a structurally complex spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Its key substituents include a 2-ethoxyphenyl group, a 4-methoxyphenyl moiety, and a methylsulfanyl group. Below, we compare this compound with structurally related analogs to infer its properties and relevance.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-4-31-20-8-6-5-7-19(20)25-23(29)28-15-13-24(14-16-28)26-21(22(27-24)32-3)17-9-11-18(30-2)12-10-17/h5-12H,4,13-16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFUKQGAKCMLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique molecular structure characterized by a triazaspiron framework. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molecular weight of approximately 358.46 g/mol. The presence of various functional groups such as ethoxy, methoxy, and methylsulfanyl contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest the following potential actions:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing neurotransmission and neurochemical pathways.
  • Enzyme Inhibition : It could inhibit enzymes involved in inflammatory pathways or metabolic processes, contributing to anti-inflammatory effects.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant properties. The presence of methoxy and ethoxy groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.

Antimicrobial Activity

Preliminary studies have suggested that related compounds demonstrate antimicrobial activity against various bacterial strains. The effectiveness against pathogens can be attributed to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy. It may modulate cytokine release and inhibit inflammatory mediators, which is particularly relevant in conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

StudyFindingsReference
In vitro study on antioxidant activityDemonstrated significant free radical scavenging ability compared to standard antioxidants
Assessment of antimicrobial efficacyShowed notable inhibition against Staphylococcus aureus and Escherichia coli
Investigation of anti-inflammatory mechanismsReduced levels of pro-inflammatory cytokines in macrophage cultures

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Core Structure : The target compound’s 1,4,8-triazaspiro[4.5]deca system distinguishes it from the 1,3-diazaspiro[4.5]decane analogs in . The additional nitrogen atom may enhance hydrogen-bonding capacity or alter metabolic stability .
  • The methylsulfanyl group could increase lipophilicity, improving membrane permeability relative to ether or piperazine-linked compounds .
  • Synthesis: Cyclopropane-containing compounds (e.g., ) often require stereochemical control, as seen in the high diastereomer ratio (dr 23:1).
Pharmacological and Functional Insights
  • Compounds : Compounds 13 and 14, bearing piperazine-propyl chains, were evaluated in pharmacological studies (exact activities unspecified here). Piperazine moieties are common in CNS-targeting drugs, suggesting possible neuropharmacological applications for such spirocyclic systems .
  • Target Compound : The absence of a piperazine group and the presence of methylsulfanyl/aryl ethers may redirect its biological activity toward different targets, such as enzymes or receptors sensitive to sulfur-containing ligands.
Agricultural Chemistry Context

While focuses on pesticides with cyclopropane and triazole motifs (e.g., propiconazole), the target compound’s methylsulfanyl group aligns with sulfur-containing agrochemicals known for fungicidal or herbicidal activity. However, its triazaspiro core differs significantly from triazole-based pesticides, limiting direct comparisons .

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